Cubenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide to Cadinane-Type Sesquiterpenoids: Properties, Bioactivities, and Research Methodologies

Introduction to Cadinane-Type Sesquiterpenoids

Cadinane-type sesquiterpenoids represent a prominent class of natural products characterized by a distinctive 4-isopropyl-1,6-dimethyldecahydronaphthalene skeleton [1]. These compounds are widely distributed in nature, occurring in various plants, marine organisms, and fungi. They have attracted significant scientific interest due to their structural diversity and broad spectrum of biological activities, making them promising candidates for pharmaceutical development, agrochemical applications, and scientific research tools. The cadinane backbone serves as a foundation for numerous derivatives and isomers, including cadinenes, muurolenes, amorphenes, and bulgarenes, classified according to the position of double bonds and stereochemical features [1].

These secondary metabolites are particularly abundant in essential oil-producing plants, marine sponges, soft corals, and various fungal species. Recent investigations have identified novel cadinane derivatives with complex structural features, including dimeric diastereomers with unique polycyclic systems and chiral derivatives that require sophisticated separation and analysis techniques [2] [3]. The continuous discovery of new cadinane sesquiterpenoids from diverse natural sources underscores their ecological significance and potential for drug discovery programs targeting various human diseases.

Structural Characteristics and Classification

Fundamental Structural Features

Cadinane sesquiterpenoids share a common carbon framework based on the cadalane skeleton (C15H28), but exhibit considerable structural diversity through variations in:

- Oxidation patterns: Including hydroxy, keto, aldehyde, and carboxylic acid functional groups

- Double bond positions: Creating subclasses like α, β, γ, and δ-cadinene isomers

- Stereochemistry: Multiple chiral centers leading to complex stereoisomerism

- Cyclization patterns: Formation of additional ring systems in complex derivatives

- Dimerization: Formation of dimeric sesquiterpenoids with enhanced structural complexity

The table below summarizes key structural characteristics of selected cadinane-type sesquiterpenoids:

Table 1: Structural Characteristics of Representative Cadinane-Type Sesquiterpenoids

| Compound Name | Natural Source | Molecular Formula | Structural Features | Reference |

|---|---|---|---|---|

| Ximaocavernosin Q | Acanthella cavernosa (sponge) | Not specified | Aromatic ring, racemic mixture separable by chiral HPLC | [2] |

| Hibisceusones A-C | Hibiscus tiliaceus (infected stems) | Not specified | Dimeric diastereomers, 1,4-dioxane ring fused to cadinane skeletons | [3] |

| Mansonone I | Santalum album (sandalwood) | Not specified | Aromatic cadinane, quinone structure | [4] |

| 12-hydroxy-α-cadinol | Daedaleopsis tricolor (fungus) | Not specified | Hydroxylated cadinane derivative | [5] |

| Adenophorone | Eupatorium adenophorum | Not specified | New cadinane configuration established by ECD calculations | [6] |

| Endoperoxide cadinane | Sinularia sp. (soft coral) | Not specified | Endoperoxide functional group | [7] |

Advanced Structural Types

Recent research has revealed increasingly complex cadinane derivatives with novel structural arrangements:

Dimeric Diastereomers: Hibisceusones A-C from Hibiscus tiliaceus represent the first reported natural products containing a 1,4-dioxane ring linearly fused to different cadinane-type polycyclic skeletons. These dimers exhibit diastereomerism, requiring sophisticated techniques including X-ray diffraction for absolute configuration determination [3].

Chiral Derivatives: Compounds such as ximaocavernosin Q from Acanthella cavernosa are often isolated as racemic mixtures, necessitating separation using chiral-phase HPLC. The absolute configuration of these optically pure enantiomers is determined through advanced spectroscopic methods including time-dependent density functional theory/electronic circular dichroism (TDDFT-ECD) calculations [2].

Functionalized Derivatives: Cadinane sesquiterpenoids bearing endoperoxide and hydroperoxide functional groups have been isolated from soft corals, exhibiting significant biological activities [7].

Biological Activities and Therapeutic Potential

Cadinane-type sesquiterpenoids demonstrate a remarkable range of biological activities, making them attractive targets for pharmaceutical development. The table below summarizes key bioactivities and potential therapeutic applications:

Table 2: Bioactivities and Therapeutic Potential of Cadinane-Type Sesquiterpenoids

| Bioactivity | Model System | Key Compounds | Potency/IC50 | Mechanistic Insights | Reference |

|---|---|---|---|---|---|

| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Endoperoxide cadinanes | Significant inhibition at tested concentrations | Inhibition of TNF-α and CCL2 release | [7] |

| Cytotoxic | Triple-negative breast cancer cells (MDA-MB-231) | Hibisceusone B | Significantly high activity | Apoptosis induction via PI3Kα pathway inhibition | [3] |

| Wnt signal inhibition | TCF/β-catenin transcriptional (TOP) activity | Mansonone I | 1.2 μM | Inhibition of Wnt signaling pathway | [4] |

| Antifungal | Wood-decay fungi (Lenzites betulina, Trametes versicolor, Laetiporus sulphureus) | α-Cadinol | 0.10 mM (total mean IC50) | Correlation with log P; role of unsaturated bonds and oxygen-containing groups | [8] |

| Antibacterial | Bacterial pathogens | Endoperoxide and hydroperoxide cadinanes | Active at tested concentrations | Not fully elucidated | [7] |

| Chemosensitizing | Multidrug-resistant uterine sarcoma cells (MES-SA/MX2) | Cadinanes from Heterotheca inuloides | Enhanced cytotoxicity of doxorubicin and mitoxantrone | Interaction with ABC transporters; potential P-glycoprotein modulation | [9] |

Anti-inflammatory Mechanisms

Cadinane-type sesquiterpenoids exhibit potent anti-inflammatory effects through multiple mechanisms. Compounds isolated from the soft coral Sinularia sp. demonstrated significant anti-inflammatory effects on LPS/IFN-γ-stimulated RAW 264.7 macrophage cells [7]. The inflammatory process involves complex signaling pathways that can be modulated by cadinane derivatives:

Cadinane anti-inflammatory mechanism: Inhibition of pro-inflammatory mediator release in macrophages

Research on cadinane derivatives from Heterotheca inuloides further confirmed their anti-inflammatory potential using the TPA-induced mouse ear edema model, demonstrating their efficacy in vivo [9].

Anticancer and Cytotoxic Activities

Cadinane sesquiterpenoids show promising anticancer activities through diverse mechanisms. Hibisceusone B demonstrated a significantly high anti-triple-negative breast cancer effect, with potency 3-4 fold higher than its diastereomers hibisceusones A and C [3]. The anticancer mechanism involves induction of apoptosis through inhibition of the PI3Kα pathway, a critical signaling cascade in cancer cell survival and proliferation:

Cadinane-induced apoptosis in cancer cells via PI3Kα pathway inhibition

Certain cadinane derivatives also exhibit chemosensitizing properties, potentiating the cytotoxicity of conventional chemotherapeutic agents like doxorubicin and mitoxantrone in multidrug-resistant cancer cells. This activity is potentially mediated through interactions with ABC transporters, possibly inhibiting P-glycoprotein drug efflux mechanisms [9].

Structure-Activity Relationships

Structure-activity relationship (SAR) studies reveal critical structural features influencing cadinane bioactivity:

- Oxygen-containing functional groups significantly enhance antifungal activity, with α-cadinol exhibiting the strongest effect (IC50 0.10 mM) against wood-decay fungi [8].

- Unsaturated double bonds contribute to antifungal potency, with saturation reducing activity in some derivatives.

- Stereochemical configuration influences biological activity, as evidenced by the varying potency of diastereomers like hibisceusones A-C [3].

- Lipophilicity correlates with antifungal activity, as measured by log P values [8].

- Dimerization can enhance bioactivity, as demonstrated by hibisceusone B's superior cytotoxicity compared to monomeric analogues [3].

Research Methodologies and Experimental Protocols

Isolation and Purification Techniques

The complex nature of cadinane-type sesquiterpenoids requires sophisticated isolation and purification strategies:

- Extraction Methods: Sequential extraction using solvents of increasing polarity (hexane, dichloromethane, ethyl acetate, methanol) to obtain comprehensive metabolite profiles [2] [6].

- Chromatographic Techniques:

- Flash chromatography for initial fractionation of crude extracts

- Normal-phase and reversed-phase HPLC for intermediate purification

- Chiral-phase HPLC for separation of enantiomeric pairs from racemic mixtures [2]

- Specialized Separation Challenges:

The general workflow for cadinane sesquiterpenoid research involves multiple steps from extraction to biological evaluation:

General workflow for cadinane sesquiterpenoid research from isolation to bioactivity assessment

Structure Elucidation Techniques

Advanced spectroscopic and computational methods are essential for determining the structures of cadinane derivatives:

- NMR Spectroscopy:

- 1D NMR (1H, 13C) for basic skeletal information

- 2D NMR (COSY, HSQC, HMBC, NOESY) for connectivity and stereochemistry

- Mass Spectrometry:

- HRESIMS for precise molecular formula determination

- X-ray Crystallography:

- Computational Methods:

- Chiroptical Methods:

- Electronic Circular Dichroism (ECD) for configurational assignment

Bioactivity Screening Protocols

Standardized bioassays provide quantitative assessment of cadinane sesquiterpenoid activities:

Anti-inflammatory Assays:

Cytotoxicity Assays:

- SRB or MTT assays against human cancer cell lines

- Triple-negative breast cancer cells (MDA-MB-231) for specific cancer types [3]

Antifungal Assays:

- Wood-decay fungi (Lenzites betulina, Trametes versicolor, Laetiporus sulphureus) using in vitro growth inhibition [8]

Enzyme Inhibition Assays:

Antibacterial Assays:

- Disc diffusion or microdilution methods against pathogenic bacteria [7]

Biosynthetic Pathways and Natural Distribution

Biosynthetic Origins

Cadinane sesquiterpenoids originate from the mevalonate pathway, with farnesyl diphosphate (FPP) serving as the central precursor. Cyclization and subsequent modifications yield diverse cadinane skeletons:

- Initial cyclization of FPP generates the cadinane carbon framework

- Oxidative modifications introduce hydroxyl, keto, and other functional groups

- Secondary transformations including aromatization, glycosylation, and dimerization

- Species-specific enzymes in different organisms create unique structural variants

Research on Acanthella cavernosa has proposed plausible biosynthetic pathways for cadinane sesquiterpenoids and their internal correlations, though full enzymatic characterization remains incomplete [2].

Natural Sources

Cadinane-type sesquiterpenoids have been isolated from diverse biological sources:

- Marine Organisms:

- Terrestrial Plants:

- Fungi:

- Basidiomycetes (Daedaleopsis tricolor) [5]

Conclusion and Future Perspectives

Cadinane-type sesquiterpenoids represent a promising class of natural products with demonstrated potential for therapeutic development. Their structural complexity, diverse biological activities, and multiple mechanisms of action position them as valuable candidates for drug discovery programs. Future research should focus on:

- Comprehensive SAR studies using synthetic and semisynthetic approaches

- Target identification and detailed mechanism of action studies

- Biosynthetic pathway engineering for sustainable production

- Preclinical development of lead compounds with optimal efficacy and safety profiles

- Exploration of synergistic effects with existing therapeutics

References

- 1. Showing Compound Cadinene (FDB009046) - FooDB [foodb.ca]

- 2. Anti-inflammatory aromadendrane- and cadinane - type ... [pmc.ncbi.nlm.nih.gov]

- 3. - Cadinane dimeric diastereomers hibisceusones... type sesquiterpenoid [pubmed.ncbi.nlm.nih.gov]

- 4. isolated from Santalum album using... Cadinane sesquiterpenoids [pubmed.ncbi.nlm.nih.gov]

- 5. and an ergosterol from cultures of the fungus... Sesquiterpenoids [link.springer.com]

- 6. A new cadinane from Eupatorium adenophorum and... sesquiterpenoid [link.springer.com]

- 7. Endoperoxy and hydroperoxy cadinane - type from... sesquiterpenoids [link.springer.com]

- 8. Structure-activity relationships of cadinane - type sesquiterpene... [degruyterbrill.com]

- 9. Verónica Egas | National Autonomous University of Mexico [scispace.com]

natural sources of Cubenol in plants and algae

Natural Sources of Cubenol

The primary natural source of this compound identified in recent research is the green macroalga Dasycladus vermicularis from the Adriatic Sea. The table below summarizes the key findings from the study:

| Aspect | Detail |

|---|---|

| Organism | Green macroalga Dasycladus vermicularis (Scopoli) Krasser 1898 [1] |

| Location | Adriatic Sea (Croatia), inhabiting rocky substrates of Mediterranean littoral zones [1] |

| Identified Form | Sesquiterpene alcohol [1] |

| Detection Method | Gas Chromatography–Mass Spectrometry (GC-MS) [1] |

| Sample State | Identified in fresh algal samples; abundance decreased significantly in air-dried samples [1] |

| Extraction Technique | Hydrodistillation (HD) [1] |

Experimental Protocols for Analysis

The identification of this compound in Dasycladus vermicularis involved a detailed experimental workflow for analyzing volatile organic compounds (VOCs), which is outlined below.

Experimental workflow for this compound analysis.

Sample Preparation

- Researchers collected and processed algal samples in two distinct states: fresh (FrDV) and air-dried (DrDV). This comparison is crucial as the volatile profile, including this compound, is highly sensitive to post-harvest processing [1].

Volatile Compound Extraction

- The study employed Hydrodistillation (HD) using a Clevenger-type apparatus to isolate volatile compounds. Approximately 100 g of fresh or dried algae were distilled in 500 mL of distilled water for two hours [1].

- For a complementary analysis of the headspace VOCs, Headspace Solid-Phase Microextraction (HS-SPME) was also used with two different fibers (DVB/CAR/PDMS and PDMS/DVB) to capture a broad range of compounds of varying polarities [1].

Compound Identification and Quantification

- The extracted compounds were analyzed using Gas Chromatography–Mass Spectrometry (GC-MS). This technique separates complex mixtures and allows for the identification of individual components based on their mass spectrum [1] [2].

- Identification is achieved by comparing the experimentally obtained mass spectra with reference spectra in standard libraries (e.g., NIST, Wiley) [1].

- The relative quantity of a compound is typically expressed as a percentage of the total ion current (% Area). In the case of this compound in fresh D. vermicularis, it was reported as a "dominant" compound in the hydrodistillation extract, though the precise percentage was not listed in the provided table [1].

Research Context and Potential

This compound was investigated as part of a broader chemical profiling of Dasycladus vermicularis. The research highlights several key points for scientific and industrial consideration:

- Metabolic Context: this compound is a sesquiterpenoid, a class of secondary metabolites known for their diverse biological activities. Its biosynthesis in algae is part of a complex metabolic network that can be influenced by evolutionary history and environmental pressures [3].

- Antioxidant Potential: The less polar fractions of D. vermicularis (which contain non-volatile compounds like pigments and lipids) demonstrated significant in vivo antioxidant activity in a zebrafish model, reducing ROS levels by 1.5-fold upon pre-treatment [1]. While this activity is not directly attributed to this compound, it underscores the pharmaceutical potential of this algal species.

- Drift in Pathways: Metabolic pathways, including those for lipids and terpenoids, can "drift" over evolutionary time. This means that even closely related algal species might employ slightly different enzymes or pathways to produce the same compound, like this compound [3].

Future Research Directions

To advance the understanding and application of this compound, the following research avenues are suggested:

- Broader Species Screening: Systematically screen diverse algal species, particularly brown and red macroalgae, and cyanobacteria for this compound production [4] [1].

- Bioactivity Assays: Isolate pure this compound and subject it to targeted bioactivity tests, including antimicrobial, anti-inflammatory, and cytotoxic assays [4] [1].

- Biosynthetic Pathway Elucidation: Investigate the full biosynthetic pathway of this compound in algae, which could open up possibilities for metabolic engineering or synthetic biology to enhance production [3] [5].

References

- 1. In Vivo and In Vitro Antioxidant Activity of Less Polar ... [pmc.ncbi.nlm.nih.gov]

- 2. Gas Chromatography-Mass Spectrometry (GC-MS) ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Empirical evidence for metabolic drift in plant and algal lipid... [frontiersin.org]

- 4. Recent progress in marine algae research: bridging biodiversity with... [bnrc.springeropen.com]

- 5. Recent developments in synthetic biology and metabolic engineering in... [biotechnologyforbiofuels.biomedcentral.com]

Stereochemistry and Isomerism: Foundational Concepts

The following core principles are highly relevant to understanding the stereochemistry of a molecule like cubenol. This table summarizes the key types of stereoisomers [1] [2].

| Type of Stereoisomer | Key Characteristic | Example / Note |

|---|---|---|

| Enantiomers | Non-superimposable mirror images [1] [2]. | Rotate plane-polarized light equally but in opposite directions; identical physical properties except for interaction with other chiral entities [1] [2]. |

| Diastereomers | Stereoisomers that are not mirror images [1] [2]. | Have different physical properties (e.g., boiling point, solubility) and can be separated by chromatographic methods [2]. |

| Cis–Trans / E–Z Isomers | Differ in spatial arrangement around a double bond or ring; restricted rotation [1]. | Cis (Z): higher priority groups on same side. Trans (E): higher priority groups on opposite sides [1]. |

| Conformers | Differ by rotation around single bonds; typically interconvert rapidly at room temperature [1]. | Usually not isolable [1]. |

| Atropisomers | Stereoisomers from hindered rotation around a single bond; steric strain barrier allows isolation [1]. | Can be isolable if the energy barrier to rotation is high enough [1]. |

| Meso Compounds | Molecules with stereogenic centers that also possess an internal plane of symmetry; achiral overall [2]. | Optically inactive despite having stereocenters [2]. |

Analytical Techniques for Separation and Characterization

For a complex natural product like this compound, which likely exists as multiple stereoisomers, the following chromatographic techniques are critical for separation and analysis [3] [4].

| Technique | Separation Principle | Common Application in Natural Product Analysis |

|---|---|---|

| Gas Chromatography (GC) | Separates volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase. | Primary method for analyzing essential oil components like sesquiterpenes (e.g., this compound); often coupled with Mass Spectrometry (GC-MS) for identification [3]. |

| Chiral Chromatography | Uses a chiral stationary phase to directly separate enantiomers based on diastereomeric complex formation. | Essential for resolving and quantifying individual enantiomers of a compound, which is crucial for authentication and biological activity assessment [3]. |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their size and hydrodynamic volume. | More commonly used for larger polymers, proteins, and nucleic acids rather than small molecules like this compound [4]. |

| Affinity Chromatography | Utilizes highly specific biological interactions (e.g., antibody-antigen). | Used primarily for separating biomacromolecules (e.g., proteins) and is not typically applied to small terpenes [4]. |

The workflow for characterizing a compound like this compound typically involves extraction, chromatographic separation, and structural elucidation. The diagram below outlines this general experimental workflow.

General workflow for this compound analysis from plant material to authentication.

How to Proceed with this compound Research

To obtain the specific data you need, I suggest these approaches:

- Consult specialized databases: Search for "this compound", "δ-cadinene pathway", and "sesquiterpene biosynthesis" on platforms like SciFinder, Reaxys, or PubMed. These are more likely to contain detailed stereochemical profiles.

- Focus on biosynthesis: this compound is a sesquiterpene alcohol. Its stereochemistry is determined by the enzymatic reduction of its precursor. Searching for the specific This compound synthase enzyme and its mechanism can provide stereochemical insights [3].

- Review related compounds: Literature on the stereochemistry of other sesquiterpenes (like δ-cadinol) in the same biosynthetic pathway can offer valuable analogies.

References

biosynthesis pathway of Cubenol in nature

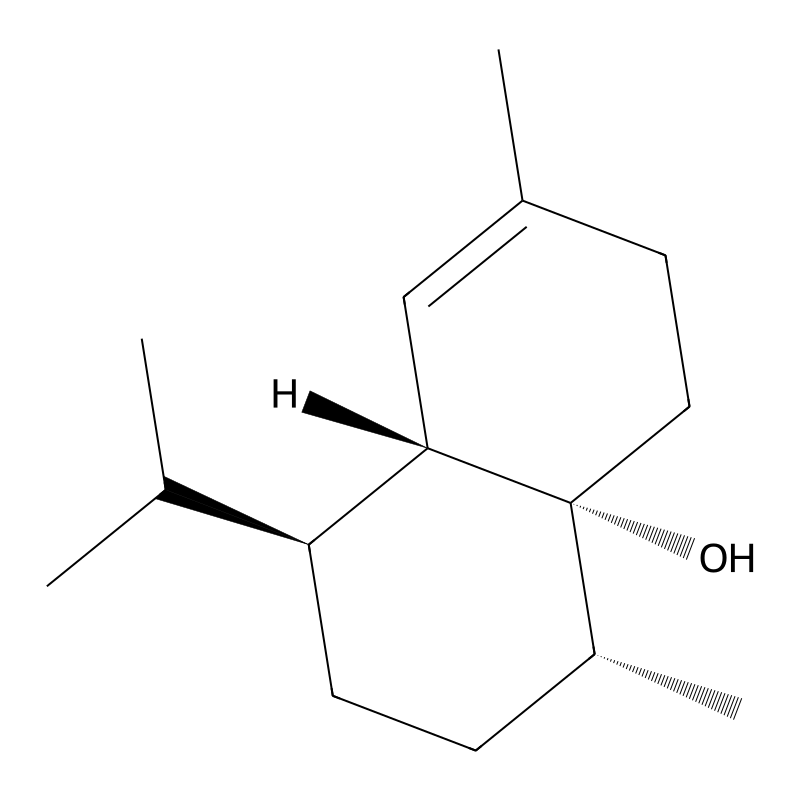

Chemical Profile of Cubenol

This compound is a sesquiterpenoid, a class of natural compounds built from three isoprene units (C15) and characterized by the presence of a hydroxyl (-OH) group [1] [2]. The following table summarizes its core chemical identity.

| Property | Description |

|---|---|

| IUPAC Name | 4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol [1] |

| Molecular Formula | C15H26O [1] |

| Molecular Weight | 222.37 g/mol [1] |

| CAS No. | 21284-22-0 [1] |

| Chemical Class | Sesquiterpenoid (cadinan-type sesquiterpene alcohol) [1] [2] |

Biosynthetic Origin and Production

This compound is a natural product found in various plants and microorganisms. The general biosynthetic framework for sesquiterpenoids like this compound is well-established, though the specific steps to form the this compound skeleton are an area of ongoing research.

- General Sesquiterpenoid Pathway: Sesquiterpenoids are biosynthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids [3]. These pathways produce the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These units condense to form farnesyl pyrophosphate (FPP), a C15 precursor [2]. The conversion of FPP into diverse sesquiterpenoid skeletons, including cadinane, is catalyzed by sesquiterpene synthases [4] [2].

- Production in Streptomyces griseus*: The actinomycete *Streptomyces griseus has been experimentally shown to produce 1-epi-cubenol [4]. This demonstrates that the enzymatic machinery (terpene cyclases) required to form the this compound skeleton exists in bacteria, indicating a broad phylogenetic distribution of its biosynthesis [4].

The logical flow from primary metabolism to this compound can be summarized as follows, though please note this illustrates the general sesquiterpenoid framework rather than a fully characterized pathway for this compound specifically:

Analytical Methods for Identification

The identification and quantification of this compound in complex biological mixtures, such as essential oils, rely on chromatographic and spectroscopic techniques [1].

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for analysis.

- Retention Indices: this compound has specific retention indices on different GC columns, for example, 1543 on an HP-5ms column and 2152 on an HP-INNOWax column, which aids in its identification [1].

- Mass Spectral Features: Key mass spectral fragments for this compound include a top peak at m/z 119, with other significant peaks at m/z 41, 43, 105, and 161 [1]. In a study of fully deuterated 1-epi-cubenol, the molecular ion shifted from m/z 222 (C15H26O) to m/z 248 (C15D26O), confirming the structure and demonstrating the utility of isotopic labelling for pathway elucidation [4].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly valuable for the structural elucidation and confirmation of this compound and its various stereoisomers (e.g., 1-epi-cubenol, 1,10-di-epi-cubenol) [1].

Documented Biological Activities

This compound contributes to the biological activities of the essential oils in which it is found, though many studies report on the whole oil rather than the isolated compound [1].

| Activity | Context / Model | Key Findings |

|---|---|---|

| Antimicrobial | Artemisia spinosa essential oil (31.02% this compound) tested against various bacteria [1] | Showed highest activity against Gram-positive bacteria (MICs: 7.81-15.62 mg/mL) and bactericidal effects across all tested strains [1]. |

| Acaricidal | (-)-cubenol [1] | Identified as having properties that control mites and ticks, suggesting agricultural and potential medical applications [1]. |

Research Perspectives and Experimental Approaches

Given that the specific biosynthetic pathway of this compound is not fully mapped, here are some contemporary experimental strategies that can be applied to elucidate it:

- Genomics and Metabolomics: Screening gene clusters in known producer organisms like Streptomyces griseus can identify candidate sesquiterpene synthases and cytochrome P450 genes likely involved in the pathway [4] [2].

- Heterologous Biosynthesis: A powerful approach is to reconstruct the pathway in a microbial host such as yeast or E. coli [2]. This involves:

- Synthase Screening: Isolating and heterologously expressing a putative this compound synthase gene.

- Pathway Engineering: Optimizing the host's MVA or MEP pathway to supply sufficient FPP precursor.

- Enzyme Engineering: Improving the activity and specificity of the biosynthetic enzymes.

- Stable Isotope Labelling: Using precursors like [1-13C]-Glucose or fully deuterated media, as demonstrated with Streptomyces griseus, allows for tracking the incorporation of atoms into this compound, which is crucial for confirming the biosynthetic route [4].

References

- 1. This compound - 21284-22-0 [vulcanchem.com]

- 2. Recent Advances in Multiple Strategies for the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Fundamental Chemistry of Essential Oils and Volatile ... [mdpi.com]

- 4. BJOC - [2H26]-1-epi- this compound , a completely deuterated natural product... [beilstein-journals.org]

epi-Cubenol vs Cubenol structural differences

Basic Chemical Properties

Both Cubenol and 1-epi-Cubenol share the same molecular formula and mass, as they are stereoisomers.

| Property | Description |

|---|---|

| Common Name | This compound / 1-epi-Cubenol [1] |

| IUPAC Name | [1S-(1α,4β,4aβ,8aα)]-1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol [2] [3] |

| Chemical Formula | C₁₅H₂₆O [4] [1] [2] |

| Molecular Weight | 222.3663 g/mol [2] [3] [5] |

| CAS Registry Number | 21284-22-0 [2] [3] |

Analytical Characterization Data

The following table summarizes experimental data that can be used to characterize and distinguish these compounds.

| Analytical Method | Experimental Data |

|---|

| Mass Spectrometry (MS) | This compound: Characteristic fragments at m/z = 204, 179, 161, 119, 105 [2]. Deuterated 1-epi-Cubenol ([²H₂₆]-1-epi-Cubenol): Molecular ion shifts to m/z = 248. Key fragment ions shift to m/z = 228, 197, 178, 130, 114 [1]. | | Gas Chromatography (GC) | Retention Index (non-polar column): 1642 (on DB-5 at 25°C) [5]. Deuterated vs. Non-deuterated: Fully deuterated [²H₂₆]-1-epi-Cubenol elutes almost 1 minute earlier than its non-deuterated counterpart due to a weaker interaction with the stationary phase [1]. |

Understanding the "epi" Prefix and Key Experiments

Although the exact spatial configuration difference is not detailed in the search results, the context provides important scientific insights.

The Meaning of "epi-": The prefix "1-epi-cubenol" indicates that this isomer differs from this compound in its three-dimensional configuration at the first carbon atom in the molecule [1]. This small change does not alter the molecular formula but can significantly impact how the molecule interacts with biological systems.

Key Experimental Workflow: A primary source for 1-epi-Cubenol involves its production as a fully deuterated compound by the bacterium Streptomyces griseus. The diagram below outlines this process.

Experimental workflow for producing deuterated 1-epi-Cubenol via fermentation [1].

How to Proceed with Your Research

The current search results lack a direct, atomic-level structural comparison. To perform an in-depth analysis, I suggest you:

- Consult Specialized Databases: Use crystallographic databases like the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB) to search for any published X-ray crystal structures of this compound or 1-epi-cubenol. A 3D crystal structure would provide the definitive atomic coordinates.

- Perform a Literature Review: Conduct a targeted search in scientific journals (e.g., via PubMed, Scopus) using terms like "this compound stereochemistry," "this compound absolute configuration," or "this compound NMR comparison" to find articles where the spatial configuration was explicitly determined.

- Leverage the Provided Data: The mass spectrometry and gas chromatography data provided here are practical for identifying and distinguishing these compounds in the lab, which is crucial for experimental protocols.

References

- 1. BJOC - [2 H 26]-1- epi - this compound , a completely deuterated natural product... [beilstein-journals.org]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. Epithis compound | C15H26O | CID 12046149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

Cubenol in Humulus lupulus and other plant species

Cubenol Production in Streptomyces griseus

The actinomycete Streptomyces griseus can produce the sesquiterpene 1-epi-cubenol. The methodology below describes how to obtain a fully deuterated version of this compound [1].

Experimental Protocol for Deuterated [²H₂₆]-1-epi-Cubenol [1]:

- Culture Conditions: Grow Streptomyces griseus on agar plates containing a fully deuterated minimal medium (DMM). As a control, culture on a normal medium (65.GYM).

- Observation: Metabolism is significantly slowed on DMM, requiring 8-10 days for full growth compared to 2 days on the normal medium.

- Volatile Collection: After growth, use a Closed-Loop Stripping Apparatus (CLSA) to collect volatiles emitted by the bacterium onto charcoal traps.

- Extraction & Analysis: Extract the trapped volatiles with dichloromethane and analyze via GC-MS.

- Key Results: Deuterated 1-epi-cubenol elutes about 1 minute earlier than the non-labelled compound in GC. Its mass spectrum shows a shifted molecular ion from m/z = 222 (C₁₅H₂₆O) to m/z = 248 (C₁₅D₂₆O), confirming the incorporation of 26 deuterium atoms [1].

The experimental workflow for this protocol can be visualized as follows:

This compound in Other Plant Species

While not found in the searched literature on hops, this compound is a known constituent in the essential oils of various other plants. The table below summarizes some species where it has been identified [2].

| Plant Species | Common Name | Context of Identification |

|---|---|---|

| Anthemis maritima | Sea Chamomile | Component of hydrodistilled essential oils from flowers [2]. |

| Psidium guajava | Guava | A chemical constituent from the ethyl acetate extract of leaves [2]. |

| Cistus ladaniferus | Rockrose | A medicinal plant from the Mediterranean area [2]. |

| Begonia species | Begonia | Found among approximately 1500 species [2]. |

| Aframomum melegueta | Grains of Paradise | A terpenoid constituent studied via hydrodistillation [2]. |

Research Recommendations

Given that this compound was not mentioned in the available research on hops, you may need to:

- Consult Specialized Databases: Search in-depth natural product databases like NAPRALERT, PubChem, or SciFinder for broader phytochemical surveys of Humulus lupulus.

- Explore Analytical Techniques: The protocol using deuterated media and GC-MS is highly relevant for detecting and studying this compound in new biological systems [1].

- Investigate Biosynthesis: Research on terpene cyclases in Streptomyces griseus could provide insights into the biosynthetic pathway of this compound [1].

References

Comprehensive Application Notes and Protocols for Cubenol Extraction from Natural Sources

Introduction to Cubenol and Its Significance

This compound (C₁₅H₂₆O) is a sesquiterpene alcohol of significant interest in natural product research and drug development due to its diverse biological activities. This oxygenated sesquiterpene with a molecular weight of 222.3663 g/mol is characterized by its complex bicyclic structure and three stereocenters, presenting both challenges and opportunities in its extraction and isolation from natural sources. This compound is classified under the cadinane-type sesquiterpenoids and is known by several systematic names including 1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol and 10βH-Cadin-4-en-1-ol [1]. The compound exists in multiple stereoisomeric forms, with 1-epi-cubenol being one of the notable variants often co-occurring in natural extracts.

The interest in this compound extraction stems from its widespread occurrence in various medicinal plants and microbial sources, including actinomycetes such as Streptomyces griseus [2]. As a secondary metabolite, this compound is not directly involved in the essential growth and development of organisms but plays crucial ecological roles in defense mechanisms and inter-species communication. From a pharmaceutical perspective, sesquiterpene alcohols like this compound have demonstrated a range of bioactive properties including antimicrobial, anti-inflammatory, and potential anticancer activities, making them valuable targets for natural product isolation programs. The extraction of this compound requires careful consideration of its chemical properties, particularly its moderate polarity due to the presence of a hydroxyl group, which influences solvent selection and extraction optimization.

Chemical Properties and Natural Occurrence of this compound

Structural Characteristics and Physicochemical Properties

This compound possesses a complex molecular architecture characterized by a cadinane skeleton with three chiral centers that impart specific stereochemical properties. The presence of the hydroxyl functional group at the C-1 position significantly influences its solubility characteristics, making it moderately polar and thus soluble in both polar protic solvents like ethanol and methanol and less polar solvents such as ethyl acetate and dichloromethane. The compound's stereospecific biosynthesis in natural sources means that extraction methods must be designed to preserve the native configuration to maintain biological activity, as stereoisomers can exhibit different pharmacological profiles.

The thermal stability of this compound is a crucial consideration in extraction method selection, as excessive heat can lead to dehydration or rearrangement reactions common to terpenoid compounds. This compound exhibits relatively high boiling points typical of sesquiterpenoids, which influences its behavior in distillation-based extraction methods. Its retention indices on non-polar GC stationary phases range between approximately 1600-1670 Kovats RI units, providing a key identification parameter in analytical methods [1] [3]. The table below summarizes key chemical properties essential for extraction protocol design:

Table 1: Key Chemical and Physical Properties of this compound

| Property | Specification | Analytical Method |

|---|---|---|

| Molecular Formula | C₁₅H₂₆O | High-Resolution Mass Spectrometry |

| Molecular Weight | 222.3663 g/mol | Mass Spectrometry |

| CAS Registry Number | 21284-22-0 | - |

| Retention Index (DB-5 column) | 1642-1644 | Gas Chromatography |

| Stereocenters | 3 | Chiral Chromatography/NMR |

| Functional Groups | Secondary alcohol | IR Spectroscopy/NMR |

Natural Sources and Biosynthetic Origin

This compound is widely distributed in the plant kingdom, particularly in aromatic species known for producing essential oils rich in sesquiterpenoids. It has been identified in various medicinal plants and herbs where it contributes to the characteristic aroma profiles and biological activities. Beyond plant sources, this compound is also produced by certain microorganisms, notably actinomycetes such as Streptomyces griseus, which has been shown to produce 1-epi-cubenol as part of its secondary metabolome [2]. This microbial production offers an alternative source for this compound isolation, especially through fermentation approaches that can be optimized for yield.

The biosynthesis of this compound in biological systems occurs via the mevalonate pathway or methylerythritol phosphate pathway that generates the fundamental isoprene units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate). These C5 precursors are subsequently assembled into the C15 farnesyl pyrophosphate, which undergoes enzymatic cyclization by terpene cyclases to form the cadinane skeleton, followed by oxidative modification to introduce the hydroxyl group. Understanding this biosynthetic pathway is valuable for developing biotechnological approaches to this compound production, including metabolic engineering and fermentation optimization strategies that can enhance yields before extraction.

Extraction Methodologies for this compound

Traditional Extraction Methods

Traditional extraction methods for this compound and other terpenoid compounds typically involve solid-liquid extraction techniques that have been optimized over decades of natural product isolation. These methods leverage the fundamental principle of using selective solvents to dissolve target compounds while leaving unwanted matrix components behind. The choice of solvent is critical and depends on the polarity matching between the solvent and this compound, with intermediate polarity solvents generally providing the best extraction efficiency. Among traditional methods, maceration represents one of the simplest approaches, where dried plant material is immersed in solvent for extended periods with occasional agitation to facilitate compound diffusion [4] [5].

Soxhlet extraction offers a more efficient continuous extraction approach, where solvent is repeatedly recycled through the plant material via distillation and condensation cycles, providing fresh solvent contact and improving extraction yield [5]. While effective, this method involves prolonged heating that may risk degradation of thermolabile compounds like this compound. Steam distillation represents another traditional approach specifically valuable for volatile terpenoids, where plant material is exposed to steam, volatilizing the compounds which are then co-condensed and separated from the aqueous phase [6]. However, this method may be less efficient for this compound compared to more volatile monoterpenoids due to its higher molecular weight and boiling point. Reflux extraction improves on simple maceration by applying controlled heat to maintain solvent at its boiling point, accelerating the extraction process while containing solvent vapors through condensation and return to the extraction vessel [5].

Modern Green Extraction Technologies

Modern extraction technologies have emerged that offer significant advantages over traditional methods in terms of extraction efficiency, solvent consumption, and environmental impact. These green extraction approaches are particularly valuable for high-value compounds like this compound where preserving stereochemical integrity and biological activity is paramount. Microwave-assisted extraction (MAE) utilizes microwave energy to rapidly heat the plant material, disrupting cell structures and enhancing compound release into the solvent [5] [6]. This method significantly reduces extraction time from hours to minutes while often improving yields, though careful temperature control is necessary to prevent thermal degradation.

Supercritical fluid extraction (SFE), particularly using supercritical CO₂, represents another advanced technique that offers tunable selectivity by manipulating pressure and temperature to modify solvent density and polarity [5] [7]. This method is especially suitable for this compound as it operates at relatively low temperatures, minimizing thermal degradation risks, and produces solvent-free extracts. Ultrasound-assisted extraction (UAE) employs cavitation phenomena generated by ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer [7]. This method can be combined with traditional solvent extraction to improve efficiency and reduce extraction time. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, uses elevated temperatures and pressures to maintain solvents in liquid state above their normal boiling points, significantly improving extraction kinetics and efficiency while using less solvent compared to conventional methods [6] [7].

Table 2: Comparison of Extraction Methods for this compound Recovery

| Extraction Method | Principle | Optimal Solvents | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Maceration | Solvent diffusion at room temperature | Ethanol, methanol, ethyl acetate | 20-25°C | Simple equipment, low energy | Lengthy process, low efficiency |

| Soxhlet Extraction | Continuous solvent recycling via distillation | Non-polar solvents (hexane, petroleum ether) | Solvent boiling point | High yield, no filtration needed | High temperature, long time, large solvent volume |

| Steam Distillation | Hydrodiffusion and vaporization | Water (steam) | 100°C | No organic solvents, simple setup | Limited to volatile compounds, hydrolysis risk |

| Microwave-Assisted Extraction | Cell disruption via microwave energy | Ethanol-water mixtures | 40-80°C | Rapid, high efficiency, low solvent | Non-uniform heating, equipment cost |

| Supercritical Fluid Extraction | Solvation with supercritical CO₂ | CO₂ (with/without modifiers) | 40-70°C | Tunable selectivity, no solvent residues | High equipment cost, high pressure |

| Ultrasound-Assisted Extraction | Cavitation-induced cell disruption | Ethanol, ethyl acetate | 25-50°C | Simple, improved kinetics, low temperature | Limited scale-up, power optimization needed |

Quantitative Data Analysis and Optimization

Extraction Performance Metrics

The evaluation of this compound extraction efficiency requires careful consideration of multiple performance parameters that collectively determine the suitability of a method for specific applications. The most fundamental metric is the extraction yield, typically expressed as mass of this compound obtained per mass of initial plant material. However, yield alone provides an incomplete picture, as the purity of the extract and preservation of stereochemical integrity are equally important for pharmaceutical applications. Modern optimization approaches often employ response surface methodology (RSM) to simultaneously maximize multiple response variables while understanding interactions between critical process parameters [8].

The selectivity of extraction for this compound relative to other co-occurring compounds represents another crucial performance aspect, particularly given the complex chemical composition of most plant matrices. This selectivity is influenced by multiple factors including solvent polarity, extraction temperature, and matrix characteristics. Data from extraction optimization studies for similar sesquiterpenoid compounds suggest that ethanol concentration in aqueous mixtures, extraction temperature, and extraction time typically show significant interactive effects on yield [8]. For this compound specifically, the table below summarizes key operational parameters and their optimal ranges based on analogous compound extraction:

Table 3: Optimal Extraction Parameters for Sesquiterpene Alcohols

| Extraction Parameter | Optimal Range | Influence on this compound Recovery | Recommended Optimization Approach |

|---|---|---|---|

| Solvent Polarity | Ethanol 70-96% (v/v) | Medium polarity maximizes solubility while minimizing impurities | Solvent screening with polarity index matching |

| Temperature | 60-80°C | Higher temperature increases solubility and diffusion but risks degradation | Thermal stability assessment before optimization |

| Time | 30-180 min | Duration depends on method: MAE (min), UAE (min), traditional (h) | Kinetic studies to determine equilibrium time |

| Solid-to-Solvent Ratio | 1:10 to 1:20 (w/v) | Higher ratios improve driving force but dilute final concentration | Mass transfer modeling and economic evaluation |

| Particle Size | 0.2-0.5 mm | Smaller particles increase surface area but may cause channeling | Sieve analysis and extraction efficiency correlation |

| Multiple Extractions | 2-3 cycles | Diminishing returns with additional cycles | Economic analysis of yield improvement vs. processing cost |

Analytical Method Validation

The accurate quantification of this compound in complex extracts requires validated analytical methods with appropriate sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for this compound analysis due to its sufficient volatility and the diagnostic value of its mass fragmentation pattern [1] [9] [2]. The identification of this compound in extracts is typically confirmed by comparison of retention indices on standard non-polar stationary phases (e.g., DB-5, HP-5) and mass spectral matching with reference standards or library spectra. For quantitative analysis, calibration curves constructed using authentic standards provide the most accurate quantification, while internal standard methods (e.g., using deuterated analogs when available) improve analytical precision.

Method validation for this compound quantification should establish linearity range, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy through spike-recovery experiments. The use of deuterated internal standards, such as [²H₂₆]-1-epi-cubenol when available, provides superior quantification accuracy by compensating for matrix effects and sample preparation variability [2]. For quality control purposes, retention index matching within ±5 units of reference values and mass spectral similarity scores >800/1000 (based on library matching) provide reliable identification criteria when reference standards are unavailable.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of this compound

Principle: This protocol utilizes microwave energy to rapidly heat the plant material-solvent mixture, disrupting plant cell structures and enhancing the release of this compound into the solvent medium. The method offers significant advantages in reduced extraction time and improved efficiency compared to conventional methods.

Materials and Equipment:

- Dried plant material (particle size 0.2-0.5 mm)

- Ethanol (96% and 70% v/v)

- Microwave-assisted extraction system with temperature control

- Filtration apparatus (Buchner funnel, filter paper)

- Rotary evaporator with vacuum pump

- Analytical balance

- GC-MS system for analysis

Procedure:

- Plant Material Preparation: Commence with 10.0 g of accurately weighed dried plant material that has been ground to a homogeneous powder (0.2-0.5 mm particle size) and record the exact mass.

- Solvent Addition: Transfer the plant material to the microwave extraction vessel and add 150 mL of 80% (v/v) ethanol aqueous solution (solid-to-solvent ratio of 1:15).

- Microwave Extraction: Set the microwave system to 70°C and 800 W power. Conduct the extraction for 15 minutes with continuous stirring.

- Cooling and Filtration: After completion, carefully remove the vessel and allow it to cool to room temperature. Separate the extract from plant residue by vacuum filtration through Whatman No. 1 filter paper.

- Re-extraction: Repeat the extraction process with an additional 100 mL of fresh solvent to improve comprehensive recovery.

- Solvent Removal: Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator until approximately 5-10 mL remains.

- Extract Transfer: Quantitatively transfer the concentrated extract to a pre-weighed vial and remove residual solvent under a gentle stream of nitrogen.

- Yield Determination: Weigh the vial containing the dry extract and calculate the extraction yield percentage.

- Analysis: Dissolve an aliquot of the extract in hexane or ethyl acetate for GC-MS analysis to quantify this compound content.

Optimization Notes: For method development, consider employing a central composite design with extraction temperature (50-80°C), time (5-25 min), and ethanol concentration (60-90%) as independent variables to optimize this compound yield specifically for your plant matrix.

Protocol 2: Supercritical Fluid Extraction of this compound

Principle: This protocol employs supercritical carbon dioxide as an environmentally benign extraction medium with tunable solvating power by manipulating pressure and temperature conditions to selectively extract this compound while minimizing co-extraction of unwanted compounds.

Materials and Equipment:

- Supercritical fluid extraction system with back-pressure regulator

- Liquid carbon dioxide source (food grade or higher)

- Ethanol or methanol as modifier (HPLC grade)

- Collection vials

- High-pressure extraction vessels

Procedure:

- Sample Preparation: Precisely weigh 5.0 g of dried plant material (0.3-0.7 mm particle size) and mix with an inert dispersion agent (e.g., diatomaceous earth) in a 1:1 ratio to prevent channeling.

- Vessel Packing: Pack the mixture evenly into the extraction vessel, ensuring uniform density to prevent channeling during extraction.

- System Priming: Pre-heat the system to the desired temperature (50°C) and pressurize with CO₂ to the starting pressure.

- Dynamic Extraction: Initiate the CO₂ flow at 2.0 L/min (measured as gas at STP) and maintain at 30 MPa pressure for 30 minutes to extract non-polar components.

- Polar Modifier Addition: Introduce ethanol as a polar modifier at 10% (v/v) of the total CO₂ flow while adjusting pressure to 35 MPa to enhance this compound solubility.

- Fraction Collection: Collect the extract in amber glass vials cooled to 4°C to minimize volatile compound loss.

- Extraction Completion: Continue extraction for 90 minutes total or until extraction rate diminishes significantly.

- System Depressurization: Gradually depressurize the system at a rate not exceeding 1 MPa/min to prevent foaming and aerosol formation.

- Extract Recovery: Rinse the collection vessel with a minimal volume of ethanol to quantitatively recover the entire extract.

- Modifier Removal: Remove the ethanol modifier under reduced pressure at 35°C using a rotary evaporator.

- Analysis: Weigh the extract and prepare appropriate dilutions for this compound quantification by GC-MS.

Optimization Notes: For method development, systematically explore pressure (15-35 MPa), temperature (40-70°C), and modifier percentage (0-15%) to establish the optimal conditions for your specific source material. The addition of polar modifiers significantly improves this compound yield due to its hydroxyl functionality.

Figure 1: Comprehensive Workflow for this compound Extraction from Natural Sources. The diagram illustrates the decision pathway for selecting appropriate extraction methods based on research priorities and equipment availability.

Analytical Characterization and Quality Control

GC-MS Analysis and Identification

The characterization of this compound in natural extracts relies heavily on gas chromatography-mass spectrometry (GC-MS) analysis due to the compound's sufficient volatility and characteristic fragmentation pattern. For optimal separation, non-polar stationary phases such as DB-5, HP-5, or equivalent (5% phenyl polysiloxane) are recommended, with column dimensions of 30 m × 0.25 mm i.d. × 0.25 μm film thickness. The temperature program should begin at 60°C (hold for 1-2 min), then ramp at 3°C/min to 240-280°C (hold for 5-10 min) to achieve optimal separation of this compound from co-extracted compounds [1] [3].

Identification of this compound is based on two primary criteria: retention index matching and mass spectral comparison. The experimentally determined retention index should fall within ±5 units of literature values (1642-1644 on DB-5 type columns) [1] [3]. The mass spectrum should display characteristic fragment ions, particularly the molecular ion at m/z 222 and key fragments resulting from dehydration and backbone fragmentation. For quantitative analysis, selected ion monitoring (SIM) mode can enhance sensitivity by focusing on specific diagnostic ions rather than full scan acquisition.

Quality Control Parameters and Standards

Implementing robust quality control measures is essential for ensuring the reliability and reproducibility of this compound extraction processes. Key parameters to monitor include extraction yield (weight of extract per weight of starting material), This compound content in the extract (determined by GC-MS), and stereochemical purity (when applicable). The use of internal standards, particularly deuterated analogs such as [²H₂₆]-1-epi-cubenol when available, significantly improves analytical precision and accuracy by compensating for sample preparation variability and matrix effects [2].

For laboratories without access to authentic this compound standards, relative quantification can be performed using structurally similar compounds as external standards, though this approach provides less accurate absolute quantification. Establishment of system suitability criteria for analytical instruments is also critical, including requirements for chromatographic resolution, retention time stability, and mass spectral quality to ensure reliable data generation. Documentation of source plant material (including genus, species, cultivar, and geographical origin), harvesting time, drying conditions, and storage parameters is essential for method reproducibility and comparison between different research groups.

Figure 2: Analytical Workflow for this compound Identification and Quantification. The process emphasizes dual confirmation through retention index matching and mass spectral comparison for reliable compound identification.

Troubleshooting and Technical Notes

Common Challenges and Solutions

Low Extraction Yield: Should this compound recovery fall below expectations, first verify the plant material quality and ensure proper drying and grinding procedures have been followed. Consider increasing extraction temperature within stability limits or incorporating polar modifiers in supercritical CO₂ extraction. For traditional methods, evaluate the effect of pre-soaking the plant material before extraction and increasing extraction cycle frequency.

Compound Degradation: If this compound degradation is suspected (evidenced by decomposition products in GC-MS), reduce extraction temperatures particularly for methods involving prolonged heating. Implement antioxidant additives such as BHT (0.01-0.05%) in the extraction solvent and conduct operations under inert atmosphere (nitrogen or argon) when possible. For light-sensitive degradation, use amber glassware throughout the process.

Co-extraction of Interfering Compounds: When excessive amounts of chlorophyll, lipids, or other interfering compounds are co-extracted, consider implementing a defatting step using hexane or petroleum ether prior to this compound extraction. Alternatively, employ two-step extraction strategies starting with non-polar solvents followed by more polar solvents to fractionate the extract.

Analytical Inconsistencies: For GC-MS analysis issues, ensure proper instrument calibration and retention time alignment using alkane standards. Implement rigorous sample cleanup procedures such as solid-phase extraction when matrix effects are observed. Consistently use the same reference standards and establish system suitability criteria to maintain analytical reproducibility.

Scale-up Considerations

The transition from laboratory-scale extraction to pilot or industrial scale requires careful consideration of several engineering and economic factors. For microwave-assisted extraction, scale-up challenges include maintaining uniform microwave distribution across larger volumes, which may require segmented processing or continuous flow systems. Supercritical fluid extraction scale-up primarily involves equipment cost considerations, though the method offers relatively straightforward scalability with maintained extraction efficiency. Traditional methods like maceration and Soxhlet extraction scale more predictably but face challenges with increased solvent consumption and processing time at larger scales.

Economic evaluations should consider not only extraction efficiency but also solvent recovery possibilities, energy consumption, and processing time when selecting a method for scale-up. Life cycle assessment methodologies can help evaluate the environmental impacts of different extraction approaches, with supercritical fluid extraction generally offering advantages in solvent reduction but challenges in energy efficiency. Potential regulatory considerations for pharmaceutical applications include residual solvent levels according to ICH guidelines, with Class 3 solvents like ethanol generally preferred over Class 1 solvents for this compound extraction.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. BJOC - [2H26]-1-epi- this compound , a completely deuterated natural product... [beilstein-journals.org]

- 3. This compound [webbook.nist.gov]

- 4. of Bioactive Compounds from Medicinal... | IntechOpen Extraction [intechopen.com]

- 5. Frontiers | Comparative analysis of extraction technologies for plant ... [frontiersin.org]

- 6. Extractions Methods and Biological Applications of Essential Oils [intechopen.com]

- 7. Contemporary methods for the extraction and isolation of natural ... [bmcchem.biomedcentral.com]

- 8. for the Optimization of 6-gingerol and 6-shogaol... protocol extraction [bmccomplementmedtherapies.biomedcentral.com]

- 9. Authentication of Organically and Conventionally Grown ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for GC-MS Analysis of Cubenol in Essential Oils

Introduction to Cubenol and Its Significance in Essential Oil Analysis

This compound (also known as epithis compound) is a sesquiterpene alcohol found in various aromatic plants and their essential oils. This oxygenated sesquiterpenoid contributes to the characteristic earthy, woody aroma profiles of many essential oils and possesses several biological activities of interest to pharmaceutical and cosmetic industries. As a secondary metabolite, this compound production varies significantly based on plant genetics, environmental conditions, and extraction methodologies, making accurate analytical quantification essential for research and quality control purposes. The chemical complexity of essential oils, which may contain hundreds of compounds spanning different concentration ranges, presents substantial analytical challenges that require sophisticated separation and detection techniques [1] [2].

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard technique for analyzing semi-volatile and volatile compounds like this compound in essential oils. This hyphenated technique combines the exceptional separation power of gas chromatography with the identification capabilities of mass spectrometry, providing both qualitative and quantitative data about complex mixtures [3] [4]. For researchers and drug development professionals, accurate this compound quantification is essential for standardization of herbal products, bioactivity studies, and authenticity verification of essential oil samples, particularly given the economic incentives for adulteration in the essential oil market [5] [4].

Chemical Properties and Analytical Challenges of this compound

Structural Characteristics and Physicochemical Properties

This compound is a sesquiterpenoid with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. As a oxygenated sesquiterpene, it belongs to the broader class of terpenoids that constitute the majority of essential oil components. Structurally, this compound contains a complex bicyclic framework with a hydroxyl functional group, which significantly influences its chromatographic behavior and mass spectral fragmentation pattern. The compound's moderate volatility makes it well-suited for GC-MS analysis, though its retention characteristics must be carefully considered during method development [2].

From a pharmacological perspective, this compound has demonstrated several bioactive properties of interest to drug development professionals. Sesquiterpene alcohols as a class have shown antimicrobial activity, anti-inflammatory effects, and cytotoxic properties against various cancer cell lines, though the exact mechanisms of action remain under investigation. These biological activities are highly dependent on stereochemical configuration and purity levels, necessitating precise analytical methods to establish structure-activity relationships [1].

Analytical Challenges in this compound Determination

The analysis of this compound in essential oils presents several significant challenges that must be addressed through careful method optimization:

Co-elution issues: this compound often elutes in regions of the chromatogram crowded with other sesquiterpenoids of similar structure and polarity, particularly in complex essential oils like vetiver, cedarwood, and patchouli [6].

Isomeric complexity: Multiple stereoisomers of this compound may exist in natural sources, each with potentially different biological activities and chromatographic behaviors [5].

Concentration variability: this compound typically occurs at relatively low concentrations (often <5%) in essential oils, requiring sensitive detection and appropriate calibration strategies [4].

Mass spectral similarities: Many sesquiterpenoids exhibit similar fragmentation patterns, making confident identification challenging without high-quality spectral libraries and retention index verification [6].

GC-MS Instrumentation Configuration and Parameters

Gas Chromatograph Configuration

Optimal separation of this compound from interfering compounds requires careful selection of GC parameters and column chemistry. Based on established methodologies for sesquiterpene analysis, the following configuration has been demonstrated to provide excellent results [6]:

Table 1: Recommended GC Configuration for this compound Analysis

| Parameter | Recommended Setting | Alternative Options |

|---|---|---|

| Column | Rxi-5ms, 30 m × 0.25 mm i.d. × 0.25 μm film | DB-5MS, HP-5MS, or equivalent low-polarity phase |

| Injector | Split/splitless with deactivated liner | Cool-on-column for high-boiling compounds |

| Injection Volume | 1 μL | 0.5-2 μL depending on concentration |

| Injection Mode | Split (100:1) | Splitless for trace analysis |

| Carrier Gas | Helium, constant flow 1.4 mL/min | Hydrogen with appropriate safety precautions |

| Injector Temperature | 250°C | 220-280°C depending on sample |

The temperature program is critical for resolving this compound from other sesquiterpenoids. The following programmed temperature ramp has been successfully applied to mint and other essential oils containing sesquiterpenes [6]:

- Initial temperature: 40°C (hold 2 min)

- Ramp rate: 10°C/min to 280°C

- Final temperature: 280°C (hold 10-15 min)

This gradual ramp rate provides optimal separation efficiency for the sesquiterpene region where this compound elutes, typically between 180-220°C isothermal equivalent temperatures.

Mass Spectrometer Parameters

Mass spectrometric detection should be optimized for sesquiterpenoid analysis with particular attention to ionization conditions and mass range:

Table 2: Mass Spectrometer Parameters for this compound Detection

| Parameter | Recommended Setting | Notes |

|---|---|---|

| Ionization Mode | Electron Impact (EI) | Standard 70 eV |

| Ion Source Temperature | 250°C | Higher temperatures reduce contamination |

| Transfer Line Temperature | 300°C | Ensures no condensation of this compound |

| Mass Range | 33-500 m/z | Captures molecular ion and fragments |

| Acquisition Rate | 10 spectra/sec | Sufficient for peak definition |

| Solvent Delay | 3-5 minutes | Prevents source contamination |

The experimental workflow for GC-MS analysis of this compound can be visualized as follows:

Sample Preparation and Extraction Methodologies

Essential Oil Extraction Techniques

The quantitative recovery of this compound from plant material depends heavily on the extraction methodology employed. Different techniques yield varying this compound concentrations and potentially different isomeric profiles:

Table 3: Comparison of Extraction Methods for this compound-Containing Essential Oils

| Extraction Method | Principles | Advantages for this compound | Limitations |

|---|---|---|---|

| Hydrodistillation | Plant material immersed in water with direct steam contact | Preserves oxygenated sesquiterpenes; minimal degradation | Extended time (2-4 hours); possible hydrolysis |

| Steam Distillation | Steam passes through plant material suspended above water | Faster than hydrodistillation; higher yield for some materials | Possible loss of very volatile compounds |

| Supercritical CO₂ | Uses CO₂ at supercritical conditions for extraction | Excellent for sensitive compounds; tunable selectivity | High equipment cost; method development complexity |

| Microwave-Assisted | Microwave energy accelerates distillation process | Rapid (minutes vs hours); reduced energy consumption | Possible thermal degradation if not controlled |

Recent studies have demonstrated that supercritical CO₂ extraction at pressures of 18-25 MPa and temperatures of 40-60°C provides exceptional recovery of oxygenated sesquiterpenoids like this compound while minimizing thermal degradation [7]. For example, in Juniperus rigida needles, supercritical CO₂ extraction at 18 MPa and 40°C for 120 minutes yielded a higher proportion of oxygenated sesquiterpenes compared to conventional steam distillation [7].

Sample Preparation for GC-MS Analysis

Proper sample preparation is essential for accurate this compound quantification and instrument maintenance:

Dilution Protocol: Dilute essential oils to approximately 1% (v/v) in high-purity solvents such as acetone, n-hexane, or dichloromethane. The appropriate dilution factor may need optimization based on this compound concentration and matrix complexity [6].

Filtration: Pass samples through a 0.22-0.45 μm PTFE or nylon syringe filter to remove particulate matter that could damage the GC column or contaminate the ion source [8].

Internal Standard Addition: Add a suitable internal standard (such as tetradecane, tridecane, or a deuterated analog if using MS detection in SIM mode) at a known concentration to correct for injection volume variability and sample loss during preparation.

Storage Conditions: Store prepared samples in tightly sealed amber vials at 4°C until analysis to prevent oxidation or evaporation of volatile components.

Analytical Methodologies and Data Analysis Protocols

This compound Identification Criteria

Confident identification of this compound requires a multi-parameter approach to avoid misidentification due to co-eluting compounds with similar mass spectra:

Retention Time Comparison: Compare sample retention times with those of an authentic this compound standard analyzed under identical conditions.

Retention Index Matching: Calculate the Kovats Retention Index for this compound using a homologous series of n-alkanes (C8-C24) analyzed with the same method. Compare the calculated retention index against literature values (approximately 1610-1650 for standard non-polar columns) [6].

Mass Spectral Matching: Compare the acquired mass spectrum against reference spectra in databases such as NIST, Wiley, or specialized essential oil libraries. Match factors (Similarity) should exceed 850/1000 for confident identification, with visual inspection of key fragments.

The mass spectral fragmentation of this compound typically shows a molecular ion at m/z 222 (low abundance), with characteristic fragments at m/z 161, 119, 105, and 91 resulting from ring cleavages and dehydration.

Quantification Approaches

Several quantification strategies can be employed for this compound determination, each with specific advantages and limitations:

Table 4: Quantification Methods for this compound in Essential Oils

| Method | Principles | Best Applications | Considerations |

|---|---|---|---|

| Internal Standard | Response relative to added internal standard | When sample loss is expected; high precision | Requires careful internal standard selection |

| External Standard | Comparison to calibration curve of pure standard | Routine analysis of multiple samples | Requires identical injection volumes |

| Standard Addition | Standard added directly to sample matrix | Complex matrices with significant effects | Labor-intensive; requires more sample |

| Area Normalization | Percentage of total integrated area | Quality control; purity assessment | Assumes similar response factors |

For research-grade quantification, the internal standard method with a 5-7 point calibration curve spanning the expected concentration range is recommended. Response factors should be verified periodically, and the method should be validated for linearity, precision, accuracy, and limit of quantification according to standard protocols.

Advanced Data Analysis and Chemometric Approaches

For comprehensive characterization of this compound-containing essential oils, advanced data analysis techniques provide valuable insights beyond simple quantification:

Principal Component Analysis (PCA)

PCA can differentiate essential oils from different geographical origins or harvesting times based on their complete chemical profiles including this compound content. The experimental data shows that the first two principal components in PCA of essential oil GC-MS data often account for more than 85% of total variability, with this compound frequently serving as a discriminating variable [7].

GC-MS Fingerprint Similarity Analysis

Similarity indices and correlation coefficients between GC-MS chromatograms provide objective measures of sample consistency and authenticity. Research on Juniperus rigida essential oils demonstrated that samples from the same geographical group typically exhibit similarity indices exceeding 0.985, while inter-group similarities range from 0.658 to 0.924 [7].

The relationship between different analytical techniques and data processing approaches can be visualized as follows:

Applications in Research and Industry

The protocols described herein support various research and industrial applications:

Quality Control and Authentication: GC-MS analysis of this compound helps detect adulteration of high-value essential oils through unexpected deviations from normal concentration ranges or the presence of synthetic analogs [4].

Chemotaxonomic Studies: this compound profiles can serve as chemical markers for plant classification and understanding evolutionary relationships between species [1].

Bioactivity Correlations: Quantitative this compound data enables researchers to correlate specific concentration ranges with biological activities such as antimicrobial, antioxidant, or anti-inflammatory effects [1] [2].

Process Optimization: Monitoring this compound yields during extraction process development helps optimize parameters for maximum recovery of valuable components [7] [2].

Stability Studies: Repeated GC-MS analysis of this compound over time under various storage conditions provides data on essential oil shelf life and degradation patterns.

Conclusion

These application notes provide comprehensive protocols for the reliable analysis of this compound in essential oils using GC-MS. The method emphasizes the importance of systematic sample preparation, optimized chromatographic separation, and rigorous identification criteria combining retention index matching with mass spectral interpretation. For drug development professionals, these protocols support the standardization of herbal products containing this compound and facilitate research into its pharmacological properties. The inclusion of chemometric approaches further enhances the utility of the analysis for quality control and authentication purposes in industrial settings.

References

- 1. Biological Activities of Essential : From Plant Chemoecology to... Oils [pmc.ncbi.nlm.nih.gov]

- 2. Extractions Methods and Biological Applications of Essential Oils [intechopen.com]

- 3. technologies for the analysis of Gas chromatographic essential oils [pubmed.ncbi.nlm.nih.gov]

- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 5. The Highs and Lows of GC - MS in Essential ... - Tisserand Institute Oil [tisserandinstitute.org]

- 6. Characterizing Essential with Oils - GC MS [azom.com]

- 7. supporting metabolite profiles of Data and SSR... essential oils [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS Sample Preparation [thermofisher.com]

Cubenol isolation and purification protocols

Chemical Profile of Cubenol

For your experimental planning, here are the key identifiers and properties of this compound:

| Property | Description |

|---|---|

| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,3,4,5,6,8a-hexahydronaphthalen-4a(2H)-ol [1] [2] |

| Molecular Formula | C15H26O [1] [2] |

| Average Mass | 222.37 g/mol [1] [2] |

| CAS Registry Number | 21284-22-0 [2] |

| Stereochemistry | 4 defined stereocenters [1] |

| Other Names | (-)-Cubenol; 10βH-Cadin-4-en-1-ol [1] [2] |

Proposed Workflow for Isolation and Purification

The following diagram outlines a logical, multi-stage workflow for isolating and purifying a compound like this compound from a natural source. This general approach is common in natural product chemistry.

Stage 1: Extraction from Source Material

The first step is to extract the compound from the biological matrix.

- Typical Method: Plant material is often dried, ground into a powder, and subjected to solvent extraction. This can be done through maceration (soaking) or using automated techniques like Soxhlet extraction [3].

- Solvent Selection: The choice of solvent is critical. For a moderately polar molecule like this compound, a solvent of intermediate polarity (such as dichloromethane or ethyl acetate) or a mixture (e.g., methanol-dichloromethane) is commonly used to maximize yield.

Stage 2: Crude Extract Concentration

The solvent from the initial extraction is removed to obtain a crude residue.

- Typical Method: This is typically done under reduced pressure using a rotary evaporator, which allows for gentle and efficient removal of solvent without excessive heat.

Stage 3: Initial Fractionation

Before fine purification, the complex crude extract is often pre-fractionated to simplify the mixture.

- Typical Method: Liquid-liquid partitioning (e.g., using solvents like hexane, ethyl acetate, and water in sequence) can separate compounds based on their polarity. Alternatively, vacuum liquid chromatography (VLC) over silica gel is a common and effective method.

Stage 4 & 6: Chromatographic Purification

Chromatography is the cornerstone of purification. The process often involves a step-wise approach from normal-phase to reversed-phase chemistry.